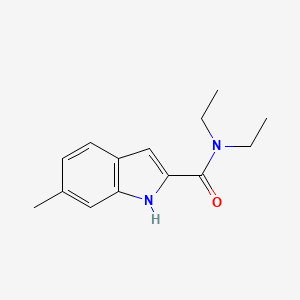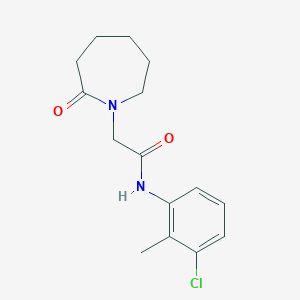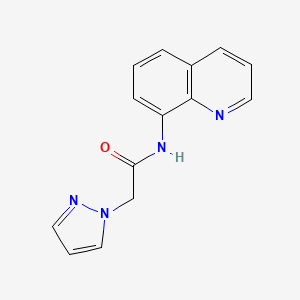
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one is a chemical compound that has been the subject of extensive scientific research. This compound has a unique structure that makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to reduce oxidative stress and protect against cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one in lab experiments include its high solubility in various solvents, its unique structure that allows for potential drug delivery applications, and its ability to exhibit multiple pharmacological effects. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the study of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one. One potential direction is the investigation of its potential use as a drug delivery system for various therapeutic agents. Another direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then treated with ethyl iodide to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one has been extensively studied for its potential applications in various biomedical fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a drug delivery system due to its unique structure and solubility properties.
Propiedades
IUPAC Name |
2-ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20-16(21)14-7-5-4-6-13(14)15(18-20)17(22)19-10-8-12(2)9-11-19/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFRWUNGIGBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)










